N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticonvulsant Action
A study by Mishra et al. (2017) highlighted the synthesis of novel benzenesulfonamide derivatives, acting as effective inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II, which is involved in various physiological processes including fluid secretion and pH regulation. Some derivatives also demonstrated anticonvulsant activity, offering protection against seizures in animal models, suggesting potential applications in epilepsy treatment and understanding seizure mechanisms Mishra et al., 2017.
Antioxidant and Enzyme Inhibition
Lolak et al. (2020) investigated a series of benzenesulfonamides for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase, which are associated with neurodegenerative diseases and pigmentation disorders. This research indicates the potential of these compounds in developing treatments for Alzheimer's, Parkinson's disease, and pigmentation disorders Lolak et al., 2020.
Anti-Malarial Activity
Cunico et al. (2009) reported on the anti-malarial activity of selected piperazine derivatives. The crystal structures and biological studies of these compounds revealed insights into the molecular features required for anti-malarial activity, highlighting the potential of these derivatives in malaria treatment research Cunico et al., 2009.
Cytochrome P450 Involvement in Metabolism
Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, involving cytochrome P450 enzymes. This research contributes to understanding the drug metabolism and potential drug interactions in the clinical development of new antidepressants Hvenegaard et al., 2012.
Future Directions
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c30-26(19-29(22-7-3-1-4-8-22)35(31,32)23-9-5-2-6-10-23)28-15-13-27(14-16-28)18-21-11-12-24-25(17-21)34-20-33-24/h2,5-6,9-12,17,22H,1,3-4,7-8,13-16,18-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBWVGBHDPJARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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